molecular formula C14H21N B3165418 4-[4-(Propan-2-YL)phenyl]piperidine CAS No. 899359-31-0

4-[4-(Propan-2-YL)phenyl]piperidine

Cat. No.: B3165418
CAS No.: 899359-31-0
M. Wt: 203.32 g/mol
InChI Key: YOJXFKOJFBZJOD-UHFFFAOYSA-N
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Description

4-[4-(Propan-2-YL)phenyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-(Propan-2-YL)phenyl group. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-YL)phenyl]piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . The reaction conditions typically include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

In industrial settings, the production of piperidine derivatives often involves multi-step processes that include cyclization, hydrogenation, and functionalization reactions. The choice of catalysts and reaction conditions can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-YL)phenyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield piperidinones, while reduction can produce secondary amines .

Scientific Research Applications

4-[4-(Propan-2-YL)phenyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-YL)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound may exert its effects through binding to neurotransmitter receptors, inhibiting enzymes, or altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Propan-2-YL)phenyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4-(4-propan-2-ylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(2)12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-6,11,14-15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJXFKOJFBZJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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